1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative with a substituted benzyl group at the 1-position and a polyfluorinated aromatic ring at the amide nitrogen. Its structure features a 2-chlorophenylmethyl moiety and a 2,3,4-trifluorophenyl substituent, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N2O2/c20-13-6-2-1-4-11(13)10-25-9-3-5-12(19(25)27)18(26)24-15-8-7-14(21)16(22)17(15)23/h1-9H,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORXZFAPLCJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the chlorophenyl group is introduced to the dihydropyridine ring.
Incorporation of the trifluorophenyl group: This can be done through a nucleophilic substitution reaction where the trifluorophenyl group is attached to the nitrogen atom of the dihydropyridine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluorophenyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical features of the target compound with related analogs:
Structural and Electronic Differences
- Planarity and Tautomerism : Similar to the bromo analog , the target compound likely adopts a planar conformation due to π-conjugation across the dihydropyridine core and amide bridge. This planarity is critical for intermolecular interactions, such as hydrogen bonding, which stabilize crystal packing .
- Steric and Lipophilic Properties : The 2,2-difluorobenzodioxol group in increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s trifluorophenyl group (logP ~2.8 estimated). Conversely, the pyridin-3-yl group in introduces polarizability and hydrogen-bonding capacity.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 368.75 g/mol
The presence of the chlorophenyl and trifluorophenyl groups suggests potential interactions with various biological targets.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated the cytotoxic effects of related dihydropyridine derivatives on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The results demonstrated that certain derivatives could inhibit cell proliferation by inducing apoptosis through the mitochondrial pathway .
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.4 | Apoptosis induction |
| MCF7 | 22.3 | Cell cycle arrest |
2. Antimicrobial Activity
Dihydropyridine derivatives have also been investigated for their antimicrobial properties:
- Research Findings : A study found that a similar compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
3. Neuroprotective Effects
Emerging evidence suggests that dihydropyridine derivatives may possess neuroprotective properties:
- Mechanism : These compounds have been shown to modulate calcium channel activity, which is crucial in preventing neuronal cell death in models of neurodegeneration .
4. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
